Ammonium citrate tribasic

Description

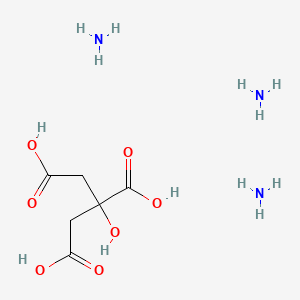

Ammonium citrate tribasic (ACT), also known as triammonium citrate (CAS: 3458-72-8), is a white crystalline compound with the molecular formula C₆H₁₇N₃O₇ and a molecular weight of 243.22 g/mol . It is highly water-soluble and functions as a versatile buffering agent, emulsifier, and complexing agent. ACT dissociates into three ammonium ions (NH₄⁺) and a citrate³⁻ ion, enabling its use in diverse applications such as:

- Diagnostic assay manufacturing

- Metal stain removal (e.g., copper stains from marble via Cu(II) complexation)

- Protein crystallization (e.g., in structural studies of FcμR-D1:Fcμ-Cμ4 complex)

- Electrochemical material optimization (e.g., improving lithium-rich cathode performance)

- Fungal metabolite production (e.g., enhancing N⁶-(2-hydroxyethyl) adenosine (HEA) in Cordyceps cicadae)

ACT is synthesized via fungal fermentation (Aspergillus niger) or chemical neutralization of citric acid with ammonia . Its safety profile includes low acute toxicity (EC₅₀ = 19,868.5 mg/L for aquatic organisms) but requires precautions during handling to avoid inhalation or skin contact .

Properties

Molecular Formula |

C6H17N3O7 |

|---|---|

Molecular Weight |

243.22 g/mol |

IUPAC Name |

azane;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H8O7.3H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H3 |

InChI Key |

YWYZEGXAUVWDED-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.N.N.N |

physical_description |

White to off-white crystals or powder |

solubility |

Freely soluble in water |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The foundational preparation method involves the stoichiometric neutralization of citric acid (C₆H₈O₇) with ammonium bicarbonate (NH₄HCO₃). The reaction proceeds as follows:

This exothermic reaction generates carbon dioxide gas, necessitating controlled conditions to prevent foaming and ensure complete conversion.

Hydrate Promoter-Assisted Synthesis

A patented method (CN114436814A) introduces hydrate promoters to sequester CO₂ emissions during synthesis. Key steps include:

-

Dissolving citric acid in water (20% w/w).

-

Adding immiscible hydrate promoters (e.g., tetrahydrofuran, cyclohexane) at ≤10% v/v.

-

Gradually introducing NH₄HCO₃ at ≤10°C and >4.5 MPa pressure.

-

Separating the aqueous phase via vacuum concentration (70–88°C) and crystallizing the product.

Table 1: Impact of Hydrate Promoters on Reaction Efficiency

| Promoter | Reaction Time (h) | Purity (%) | CO₂ Captured (%) |

|---|---|---|---|

| Tetrahydrofuran | 12 | 97.9 | 99.5 |

| Cyclohexane | 15 | 99.7 | 99.8 |

| n-Tetradecane | 15 | 99.0 | 99.7 |

Data derived from Examples 2, 4, and 7 in CN114436814A.

Optimization of Reaction Parameters

Temperature and Pressure Control

Maintaining temperatures ≤10°C minimizes side reactions, while pressures >4.5 MPa enhance CO₂ hydrate formation, achieving 99.7% product purity. Elevated temperatures during vacuum concentration (e.g., 88°C for cyclohexane systems) prevent promoter co-distillation.

Stirring Speed and Particle Size

Agitation at 400–500 rpm ensures homogeneous mixing, reducing reaction time by 30% compared to static conditions. Particle size optimization (≤100 µm) improves reagent accessibility, as demonstrated in leaching studies.

Purification and Crystallization Techniques

Vacuum Concentration

Post-reaction aqueous phases are concentrated under reduced pressure (≤0.1 MPa) at 70–88°C. Cyclohexane systems require higher temperatures (≥83°C) to avoid hydrate destabilization.

Crystallization Kinetics

Cooling the concentrated solution to 4°C induces supersaturation, yielding monoclinic crystals. Seed crystals (0.1–0.5% w/w) reduce induction time by 50%.

Comparative Analysis of Synthesis Routes

Table 2: Traditional vs. Hydrate-Promoter Methods

| Parameter | Traditional Method | Hydrate-Promoter Method |

|---|---|---|

| Reaction Time | 24–48 h | 10–15 h |

| CO₂ Emissions | 30–40% | <0.5% |

| Product Purity | 95–97% | 97.9–99.7% |

| Energy Consumption | High | Moderate |

Kinetic Modeling of Reaction Progress

Leaching studies using this compound provide insights into reaction kinetics. The semiempirical model for lead extraction applies to synthesis optimization:

Where:

-

= Conversion fraction

-

= Reagent concentration (mol/L)

-

= Particle size (µm)

-

= Stirring speed (rpm)

This model confirms diffusion-controlled kinetics, aligning with observations in hydrate-promoter systems.

Industrial Scalability Challenges

Chemical Reactions Analysis

Chelation with Metal Ions

Ammonium citrate tribasic acts as a chelating agent, forming stable complexes with divalent and trivalent metal ions (e.g., Pb²⁺, Cu²⁺, Fe³⁺). A generalized reaction is:

Key Applications :

-

Lead Extraction : Leaching lead oxide ore (cerussite) in 1.25 M this compound solution achieves 95% Pb extraction at 40°C and 800 rpm .

-

Copper Stain Removal : Forms stable Cu(II)-citrate complexes for conservation of historical artifacts .

Kinetic Parameters for Lead Leaching :

| Parameter | Value/Order |

|---|---|

| Activation Energy | 45.2 kJ/mol |

| Reaction Order (C) | 0.92 |

| Particle Size (r) | -0.42 |

| Stirring Speed (γ) | 0.73 |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a single decomposition step between 185–201°C, with mass loss attributed to ammonia and water release :

Thermal Stability Data :

| Compound | Peak Temp (°C) | Mass Loss (%) | Decomposition Pathway |

|---|---|---|---|

| This compound | 200.65 | 21.11 | Loss of 1 NH₃ + 2 H₂O |

| Ammonium Citrate Dibasic | 193.75 | 14.78 | Loss of 1 NH₃ + 1 H₂O |

| Ammonium Dihydrogen Citrate | 185.77 | 15.93 | Loss of 1 NH₃ + 1 H₂O |

Reaction with Inorganic Salts

In agricultural applications, it reacts with micronutrient salts (e.g., ZnSO₄, FeSO₄) to improve solubility in alkaline soils :

Key Properties of Chelated Products :

pH-Dependent Behavior

The compound’s chelation efficiency varies with pH:

Scientific Research Applications

Ammonium citrate tribasic has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ammonium citrate tribasic involves its ability to chelate metal ions and form stable complexes. This property makes it useful in various applications, such as removing heavy metals from solutions and acting as a catalyst in chemical reactions . The molecular targets and pathways involved in its action include the chelation of metal ions and the stabilization of reactive intermediates in chemical reactions .

Comparison with Similar Compounds

Key Findings :

- ACT outperforms dibasic citrate in HEA biosynthesis due to its neutral pH and superior ammonium content, which enhances nitrogen metabolism in fungi .

- Dibasic citrate is less effective in metal complexation due to fewer NH₄⁺ ions available for chelation .

Diammonium Oxalate Monohydrate

| Property | This compound | Diammonium Oxalate Monohydrate |

|---|---|---|

| Formula | C₆H₁₇N₃O₇ | C₂H₁₀N₂O₅ |

| Solubility | 1 g/mL (25°C) | 45 g/100 mL (20°C) |

| Applications | Food preservation, electroplating | Textile cleaning, analytical chemistry |

| HEA Yield in C. cicadae | 2.535 mg/g | 2.593 mg/g |

Key Findings :

- Both compounds show similar efficacy in HEA production , but ACT is preferred for industrial fermentation due to lower cost and reduced oxalate toxicity .

- Diammonium oxalate is more effective in calcium oxalate scale removal but poses higher environmental risks .

Trisodium Citrate

| Property | This compound | Trisodium Citrate |

|---|---|---|

| Cation | NH₄⁺ | Na⁺ |

| pH (1% solution) | ~7.0 | ~8.0–9.0 |

| Applications | Biocompatible nanoparticles, agar gels | Food additive (E331), anticoagulant |

| Nanoparticle Synthesis | Smaller, less agglomerated SrF₂ NPs | Larger, aggregated particles |

Key Findings :

- ACT produces smaller nanoparticles (e.g., SrF₂) with reduced agglomeration compared to trisodium citrate, making it superior for biomedical imaging .

- Trisodium citrate’s higher pH limits its use in pH-sensitive biological systems .

Citric Acid

| Property | This compound | Citric Acid |

|---|---|---|

| Form | Salt (neutral pH) | Acid (pH ~2.2 in 1% solution) |

| Applications | Metal surface cleaning, diagnostics | Food acidulant, descaling agent |

| Electrochemical Performance | 181.5 mAh/g (1C rate) | 179.5 mAh/g (1C rate) |

Biological Activity

Ammonium citrate tribasic, also known as triammonium citrate, is a compound with significant biological activities and applications across various fields, including food science, pharmaceuticals, and environmental science. This article explores its biological activity, including its roles as a buffering agent, emulsifier, and leaching reagent, supported by research findings and case studies.

- Molecular Formula : C₆H₁₇N₃O₇

- Molecular Weight : 243.22 g/mol

- CAS Number : 3458-72-8

- Solubility : Soluble in water

This compound is a salt derived from citric acid and ammonium ions, characterized by its ability to act as a buffer and complexing agent.

1. Food Industry

This compound is widely utilized in the food industry for its properties as an acidity regulator and emulsifier. It helps maintain the desired pH levels in food products, enhancing flavor stability and preventing browning reactions in fruits and vegetables. Its antioxidant capacity also plays a crucial role in preserving food quality .

Table 1: Applications of Ammonium Citrate in Food Industry

| Application | Description |

|---|---|

| Acidity Regulator | Maintains pH levels in beverages and foods |

| Emulsifier | Stabilizes mixtures of oil and water |

| Antioxidant | Prevents browning in fruits and vegetables |

2. Pharmaceuticals

In pharmaceutical applications, this compound has been studied for its potential to enhance drug biosynthesis. A notable study indicated that it significantly increased the yield of paclitaxel, a chemotherapeutic agent, when used at specific concentrations. The study found that at 10 μmol/L concentration, the yield increased nearly threefold, demonstrating its role in metabolic pathways .

3. Environmental Applications

This compound has shown promise as an effective leaching reagent for extracting metals from ores. Research indicates that it can extract up to 95% of lead from lead oxide ore under optimized conditions (e.g., concentration, temperature, stirring speed). The leaching process follows a shrinking core model, indicating its efficiency in metal recovery processes .

Case Study: Lead Extraction Using this compound

- Objective : To evaluate the effectiveness of this compound as a leaching agent for lead extraction.

- Methodology : Leaching experiments were conducted varying parameters such as reagent concentration (1.25 mol/L), temperature (40°C), and stirring speed (800 r/min).

- Results : Achieved a lead recovery rate of approximately 95% from cerussite ore within 21 minutes.

4. Cosmetic Industry

In cosmetics, this compound is used to adjust pH levels in formulations to prevent skin irritation. Its buffering properties make it suitable for various personal care products including shampoos, lotions, and soaps .

Q & A

Q. What safety protocols should researchers follow when handling ammonium citrate tribasic in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of aerosols .

- Storage: Store at -20–25°C in sealed containers away from incompatible materials (e.g., strong oxidizers) .

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

- First Aid: For skin contact, rinse with water for 15+ minutes; for ingestion, seek immediate medical attention .

Q. How can this compound be used to prepare buffer solutions for biochemical assays?

Answer:

- Methodology: Dissolve this compound in ultrapure water and adjust pH using nitric acid or ammonia. For example, 2.5 M solutions at pH 7.0 are stable for crystallography buffers .

- Applications: Acts as a buffering agent in protein crystallization (e.g., CCP4 software suite protocols) and chelates metal ions to prevent interference in assays .

Q. What are the foundational applications of this compound in metal chelation studies?

Answer:

- Metal Removal: Utilized in conservation science to remove copper stains from marble via formation of stable Cu(II) complexes in agar gels .

- Method: Prepare a 5% (w/v) this compound gel, apply to contaminated surfaces, and monitor complexation via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers optimize this compound for doping carbon dots to enhance quantum yield?

Answer:

- Synthesis Protocol: Mix this compound with boron sources under hydrothermal conditions (180–220°C, 6–12 hrs). Adjust molar ratios (e.g., 1:2 citrate:boron) to achieve high quantum yields (>80%) .

- Characterization: Use TEM for size analysis and photoluminescence spectroscopy to quantify emission efficiency .

Q. What thermal stability considerations are critical when using this compound in high-temperature syntheses?

Answer:

- Thermal Gravimetric Analysis (TGA): this compound decomposes at ~185°C, making it suitable for low-temperature processes. Compare with dibasic citrate (lower stability) for reaction design .

- Data Interpretation: Monitor weight loss phases: initial dehydration (50–100°C) followed by citrate decomposition (150–200°C) .

Q. How does surface treatment with this compound improve the electrochemical performance of lithium-ion battery cathodes?

Answer:

- Experimental Design: Treat Li-rich cathode materials (e.g., Li[Li₀.₂Mn₀.₅₄Ni₀.₁₃Co₀.₁₃]O₂) with 20% (w/w) this compound solution for 2 hrs to dissolve surface lithium residues .

- Results: Post-treatment, initial charge/discharge efficiency improves to 80.7%, with 97.42% capacity retention after 40 cycles at 0.2C .

Q. How do researchers resolve contradictions in reported chelation efficiencies of this compound across studies?

Answer:

Q. What advanced analytical techniques are used to quantify metal-citrate complexation dynamics?

Answer:

Q. How does this compound stability vary under high ionic strength conditions, and how can this be mitigated?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.